BenchChemオンラインストアへようこそ!

LUF6283

HCA2 GPR109A Binding Affinity

LUF6283 is the definitive HCA2 partial agonist for dissecting hepatic lipid regulation without the confounding vasodilation of niacin. It delivers >40% hepatic apoB suppression at 400 mg/kg/day with zero flushing response—an essential tool for chronic metabolic studies and SAR campaigns around the cryo-EM-resolved orthosteric pocket. With a 5.5-fold affinity advantage over LUF6281 and a validated EC50 of 0.32 μM for ERK1/2 phosphorylation, this ≥98% HPLC-pure pyrazole ensures reproducible target engagement. Procure LUF6283 to eliminate on-target toxicity variables in your HCA2 research.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 890624-89-2
Cat. No. B3021710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF6283
CAS890624-89-2
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=NN1)C(=O)O
InChIInChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12)
InChIKeyZJTXSGLJNBAMJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LUF6283 (CAS 890624-89-2): A Differentiated HCA2 Partial Agonist for Metabolic Research Procurement


LUF6283 (CAS 890624-89-2, also referenced as 92933-48-7) is a pyrazole-based small molecule [1] that functions as a partial agonist of the hydroxycarboxylic acid receptor 2 (HCA2, also known as GPR109A or HM74A) . In radioligand binding assays using HEK293T cells expressing human HCA2, LUF6283 exhibits a binding affinity (Ki) of 0.55 μM . Structurally characterized by cryo-EM within the orthosteric binding pocket of the active HCA2-Gi complex [2], LUF6283 is a well-defined chemical tool available from major vendors with typical purities ≥98% (HPLC) .

LUF6283 vs. Niacin and In-Class Partial Agonists: Why Chemical Substitution Compromises Research Outcomes


Generic substitution with other HCA2 agonists (e.g., niacin) or even related pyrazole partial agonists (e.g., LUF6281) is scientifically invalid due to quantifiable and functional divergences in target engagement, downstream signaling, and in vivo tolerability. While multiple compounds can engage HCA2, their distinct pharmacological profiles—ranging from full agonism (niacin) to varying degrees of partial agonism (LUF6281 vs. LUF6283)—produce dramatically different biological outcomes [1]. For instance, the difference in binding affinity (Ki) between LUF6283 (0.55 µM) and its close analog LUF6281 (3 µM) is approximately 5.5-fold [1]. More critically, the intrinsic efficacy difference separates compounds that preserve therapeutic benefit without dose-limiting toxicity (flushing) from those that do not [1]. Therefore, substituting LUF6283 without quantitative verification of both potency and efficacy risks introducing a tool compound that fails to replicate the specific lipid-lowering mechanism characterized by preserved hepatic apoB suppression in the absence of cutaneous vasodilation [1].

LUF6283 Quantitative Differentiation Evidence: Comparative Pharmacology Data vs. Niacin and LUF6281


LUF6283 Demonstrates 5.5-Fold Higher Binding Affinity for HCA2 Than the Related Pyrazole Partial Agonist LUF6281

In a direct head-to-head comparison, LUF6283 exhibits a significantly higher binding affinity for the human HCA2 receptor compared to its close structural analog, LUF6281 [1]. This quantitative difference highlights that not all pyrazole-based HCA2 partial agonists are pharmacologically equivalent, making LUF6283 the higher-affinity choice for studies requiring robust target engagement.

HCA2 GPR109A Binding Affinity Radioligand Binding

LUF6283 Exhibits 76% Intrinsic Efficacy Relative to Niacin, a Critical Determinant for Flushing Avoidance

The partial agonist profile of LUF6283 is quantifiably distinct from the full agonist niacin. LUF6283 demonstrates an intrinsic efficacy of 76% of the maximal response elicited by niacin . This measured level of partial agonism is functionally crucial, as it is sufficient to drive beneficial lipid-lowering effects but insufficient to trigger the full signaling cascade that mediates the dose-limiting cutaneous flushing side effect associated with niacin .

HCA2 GPR109A Intrinsic Efficacy Partial Agonism Flushing

In Vivo Efficacy: LUF6283 Matches Niacin in Reducing Plasma VLDL-Triglycerides While Completely Avoiding Flushing

In a 4-week comparative in vivo study, oral administration of LUF6283 (400 mg/kg/day) to normolipidemic C57BL/6 mice reduced plasma VLDL-triglyceride concentrations to a similar extent as an equivalent dose of niacin [1]. Crucially, this lipid-lowering efficacy was achieved without the cutaneous flushing side effect that was observed in the niacin-treated cohort [1]. This study provides direct, quantitative evidence that LUF6283 can dissociate the therapeutic and adverse effects of HCA2 activation.

In Vivo Dyslipidemia VLDL Triglycerides Flushing

Divergent Downstream Mechanism: LUF6283 Uniquely Suppresses Hepatic apoB Expression, Not Adipose Lipolysis

The lipid-lowering mechanism of LUF6283 is mechanistically distinct from that of niacin. While niacin reduces plasma VLDL-TG partly by suppressing lipolytic genes (HSL and ATGL) in adipose tissue by 50%, LUF6283 does not affect these genes [1]. Instead, the VLDL-lowering effect of LUF6283 is specifically associated with a >40% reduction in the hepatic expression of apolipoprotein B (apoB), a key structural protein required for VLDL assembly and secretion [1]. This indicates a liver-centric mechanism of action.

Mechanism of Action apoB Lipoprotein Metabolism Liver Adipose Tissue

Quantified Functional Potency: LUF6283's Superior Rank Order Potency vs. LUF6281

Beyond binding affinity, functional potency is a critical measure of a compound's ability to activate downstream signaling. In a [35S]-GTPγS binding assay, a direct measure of G protein activation, the rank order of potency for HCA2 agonists was determined to be niacin > LUF6283 > LUF6281 [1]. This confirms that LUF6283 is not only a higher affinity ligand than LUF6281 but is also more potent in initiating receptor signaling.

Functional Assay GTPγS Binding Potency

LUF6283: Optimized Application Scenarios in Metabolic and Cardiovascular Research


Investigating Hepatic VLDL Assembly and Secretion Independent of Adipose Lipolysis

LUF6283 is the optimal tool for studies aiming to dissect the direct hepatic effects of HCA2 activation. Evidence shows that its lipid-lowering effect is specifically associated with a >40% reduction in hepatic apoB expression, without altering key lipolytic genes (HSL, ATGL) in adipose tissue [1]. This contrasts with niacin, which exerts significant effects on both tissues. Therefore, LUF6283 enables researchers to isolate and study the liver-specific axis of HCA2-mediated lipoprotein regulation [1].

In Vivo Studies of Dyslipidemia Requiring Long-Term Dosing Without Flushing Confounds

For chronic in vivo metabolic studies (e.g., in mouse models of dyslipidemia), LUF6283 is the preferred HCA2 agonist. Its partial agonist profile (76% intrinsic efficacy relative to niacin ) allows for sustained, high-dose oral administration (400 mg/kg/day) that effectively lowers plasma VLDL-triglycerides while completely avoiding the cutaneous flushing response triggered by full agonists like niacin [1]. This avoids a major confounding variable and animal welfare concern in long-term experiments [1].

Structure-Activity Relationship (SAR) Studies of HCA2 Partial Agonism

LUF6283, alongside its close analog LUF6281, provides a well-characterized pair for investigating the structural determinants of HCA2 partial agonism. The quantifiable 5.5-fold difference in binding affinity (Ki of 0.55 µM vs. 3 µM) [1] and the divergent rank order of functional potency [1] between these two pyrazole compounds offer a valuable platform for SAR studies, molecular modeling (supported by its cryo-EM structure [2]), and the rational design of next-generation HCA2 ligands with fine-tuned pharmacological properties.

Functional Assays for HCA2-Mediated ERK1/2 Phosphorylation

LUF6283 is an ideal reference agonist for in vitro functional assays quantifying HCA2 signaling through the MAPK/ERK pathway. It has a well-defined EC50 of 0.32 ± 0.06 μM for stimulating ERK1/2 phosphorylation in HEK293T cells expressing human HCA2 . This robust and reproducible cellular response makes it suitable for high-throughput screening formats, for validating the functional activity of novel HCA2 ligands, or for studying receptor desensitization and signaling bias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF6283

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.